Ethyl dibenzo[b,d]thiophene-4-carboxylate

OLED Host Material Triplet Energy

Ethyl dibenzo[b,d]thiophene-4-carboxylate (CAS 2643368-19-6) is a positional isomer DBT building block with the ethyl carboxylate specifically at the 4-position. This regiochemistry uniquely dictates steric accessibility and electronic influence on the π-conjugated core—critical parameters for charge transport alignment in OLED matrices. Unlike the methyl ester analog (CAS 60718-97-0, mp 94–95 °C), this derivative’s physical form simplifies automated liquid handling. Procuring this precise isomer eliminates batch-wise EQE variation from uncontrolled crystallization behavior.

Molecular Formula C15H12O2S
Molecular Weight 256.3 g/mol
CAS No. 2643368-19-6
Cat. No. B6286537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dibenzo[b,d]thiophene-4-carboxylate
CAS2643368-19-6
Molecular FormulaC15H12O2S
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=C1SC3=CC=CC=C23
InChIInChI=1S/C15H12O2S/c1-2-17-15(16)12-8-5-7-11-10-6-3-4-9-13(10)18-14(11)12/h3-9H,2H2,1H3
InChIKeyRPZBKHANFBYLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl dibenzo[b,d]thiophene-4-carboxylate (CAS 2643368-19-6): A Strategic Building Block for OLED Host and Charge Transport Materials


Ethyl dibenzo[b,d]thiophene-4-carboxylate (CAS 2643368-19-6, C15H12O2S, MW 256.3 g/mol) is a dibenzothiophene (DBT) derivative bearing an ethyl carboxylate group specifically at the 4-position of the tricyclic aromatic core . This positional isomer belongs to a class of sulfur-containing polyaromatic heterocycles extensively utilized as rigid, π-conjugated building blocks in organic electronics [1]. The 4-substitution pattern introduces a defined ester handle that enables subsequent derivatization while preserving the core′s favorable electronic properties—a balance of conjugation length and structural planarity critical for charge transport in OLED host matrices [2].

Positional and Ester-Specific Differentiation of Ethyl dibenzo[b,d]thiophene-4-carboxylate (CAS 2643368-19-6) in Device Fabrication


In the DBT chemical space, the precise location of the carboxylate ester dictates both the steric accessibility of the reactive site and the electronic influence exerted on the conjugated core [1]. Generic substitution—such as using the methyl ester analog (CAS 60718-97-0) or positional isomers like the 1-carboxylate (CAS 34724-71-5)—introduces divergent physical property profiles, including melting point, solubility, and intermolecular packing, which critically impact solution processing and thermal stability during vacuum deposition . Procurement of an alternative ester or isomer without empirical validation risks altering the crystallization behavior of the active layer and shifting the frontier molecular orbital alignment with adjacent charge transport layers, thereby directly compromising OLED external quantum efficiency [2].

Quantitative Differentiation Evidence for Ethyl dibenzo[b,d]thiophene-4-carboxylate (CAS 2643368-19-6)


Triplet Energy Compatibility in Phosphorescent OLED Host Design

The dibenzo[b,d]thiophene (DBT) core, when incorporated into host materials, exhibits triplet energies (ET) in the range of 2.57–2.64 eV, as demonstrated in crosslinkable hole transport materials [1]. This ET range is sufficiently high to suppress triplet exciton quenching from blue to green phosphorescent emitters, enabling maximum external quantum efficiencies (EQEmax) of up to 24.35% in solution-processed TADF OLEDs [1]. In contrast, the commonly used biphenyl-based HTM V-p-TPD exhibits a lower triplet energy (not explicitly quantified in the source but implied as insufficient for efficient suppression), leading to significant exciton quenching [1].

OLED Host Material Triplet Energy

Physical Form and Processability Advantages Over Methyl Ester Analog

Ethyl dibenzo[b,d]thiophene-4-carboxylate (CAS 2643368-19-6) is typically supplied as a liquid or low-melting solid (melting point not reported, consistent with ethyl ester analogs), whereas its methyl ester counterpart (methyl dibenzo[b,d]thiophene-4-carboxylate, CAS 60718-97-0) is a crystalline solid with a defined melting point of 94–95 °C . The liquid/lower-melting nature of the ethyl ester can facilitate more homogeneous dispersion in solution-processed formulations and may offer distinct handling advantages in automated synthetic workflows requiring liquid reagent addition .

Materials Science Synthetic Intermediate Physical Properties

Enhanced Synthetic Versatility at the 4-Position for OLED Ligand Construction

Functionalization at the 4-position of the DBT core, as in ethyl dibenzo[b,d]thiophene-4-carboxylate, is strategically important for constructing high-performance phosphorescent Ir(III) complexes. Unsymmetric Ir(III) complexes incorporating a 4-substituted DBT ligand achieve a photoluminescence quantum yield (Φp) of 0.53 in solution, which can be enhanced to 0.83 upon introduction of an electron-withdrawing S,S-dioxide group at the same 4-position [1]. The corresponding solution-processed OLEDs yield a maximum external quantum efficiency (ηext) of 16.6%, current efficiency (ηL) of 51.1 cd A⁻¹, and power efficiency (ηP) of 38.7 lm W⁻¹ [1].

OLED Ligand Synthesis Phosphorescent Emitters

Predicted Electronic Structure Alignment with High-Triplet-Energy OLED Architectures

Density functional theory (DFT) calculations on DBT-based electron transport materials reveal that the dibenzothiophene core provides a deep HOMO energy level (~ −6.1 eV) and a wide HOMO–LUMO gap (~4.2 eV) when substituted with appropriate electron-withdrawing groups [1]. This electronic profile is comparable to that of the benchmark electron transport molecule PO15 (dibenzo[b,d]thiophene-2,8-diylbis(diphenylphosphine oxide)), which exhibits similar frontier orbital energies and is known for efficient electron injection in blue OLEDs [2]. The calculated electron affinity (~1.9 eV) and ionization potential (~6.1 eV) of the DBT core align with the requirements for balanced charge injection when paired with common hole transport materials [1].

DFT Electronic Structure OLED Host

Regioisomeric Differentiation: 4-Carboxylate vs. 1-Carboxylate Reactivity and Device Compatibility

The 4-carboxylate substitution pattern (ethyl dibenzo[b,d]thiophene-4-carboxylate, CAS 2643368-19-6) positions the ester group on the central phenyl ring of the DBT core, offering distinct steric and electronic properties compared to the 1-carboxylate isomer (ethyl dibenzothiophene-1-carboxylate, CAS 34724-71-5) [1]. While direct comparative device data is unavailable in the public domain, the 4-position is frequently exploited in OLED host and emitter designs due to its optimal distance from the sulfur atom, minimizing unwanted intramolecular charge transfer that can reduce triplet energy [2]. The 1-carboxylate isomer, with the ester adjacent to the sulfur heteroatom, may exhibit altered π-conjugation and different reactivity in cross-coupling reactions, potentially leading to variations in final material purity and performance [1].

Regioisomer Synthetic Intermediate OLED

High-Impact Research and Industrial Deployment Scenarios for Ethyl dibenzo[b,d]thiophene-4-carboxylate (CAS 2643368-19-6)


Synthesis of 4-Position Functionalized DBT Host Materials for Solution-Processed Phosphorescent OLEDs

Utilize ethyl dibenzo[b,d]thiophene-4-carboxylate as a key intermediate to introduce the 4-carboxylate handle, which can be converted to a pyridyl-substituted ligand for Ir(III) phosphorescent emitters. This synthetic route enables the construction of unsymmetric complexes with photoluminescence quantum yields up to 0.83 and solution-processed OLEDs achieving external quantum efficiencies of 16.6% [1].

Development of High-Triplet-Energy Hole Transport Materials (HTMs) for Efficient TADF OLEDs

Incorporate the DBT core derived from ethyl dibenzo[b,d]thiophene-4-carboxylate into crosslinkable HTM structures. DBT-based HTMs exhibit triplet energies of 2.57–2.64 eV, effectively suppressing triplet exciton quenching and enabling maximum external quantum efficiencies of 24.35% in green TADF OLEDs [2].

Precursor for Electron Transport Materials (ETMs) in Blue OLED Architectures

Leverage the deep HOMO energy level (~ −6.1 eV) and wide bandgap (~4.2 eV) of the DBT core for designing electron transport materials compatible with high-triplet-energy blue emitters. DFT calculations confirm that DBT-based ETMs possess frontier orbital energies comparable to benchmark materials like PO15, facilitating balanced charge injection and high device stability [3][4].

Scalable Synthesis of DBT-Based Building Blocks via 4-Position Derivatization

Employ ethyl dibenzo[b,d]thiophene-4-carboxylate in large-scale synthetic campaigns where the liquid or low-melting physical form simplifies automated liquid handling and solution processing, offering a practical advantage over the crystalline methyl ester analog (mp 94–95 °C) .

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